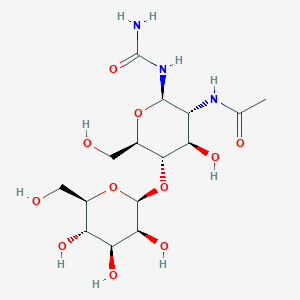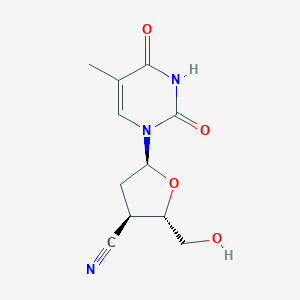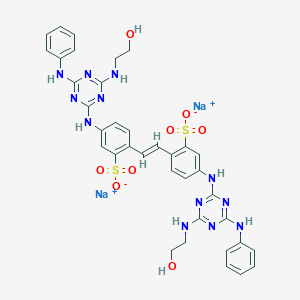
Fluorescent Brightener 85
Overview
Description
Mechanism of Action
Target of Action
Fluorescent Brightener 85, an optical brightener dye , primarily targets the cell walls of fungi . It binds to chitin, a key component of fungal cell walls .
Mode of Action
This compound interacts with its targets by binding to chitin in the cell wall . This interaction disrupts cell wall integrity, leading to the inhibition of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of chitin, a crucial component of the fungal cell wall . By binding to chitin, this compound disrupts the integrity of the cell wall, thereby inhibiting the growth of fungi .
Pharmacokinetics
Given its use in various applications such as detergents and textiles , it can be inferred that its bioavailability may be influenced by these factors.
Result of Action
The primary molecular effect of this compound’s action is the disruption of the fungal cell wall integrity . This results in the inhibition of fungal growth . On a cellular level, this can lead to changes in the morphology of the fungi, including irregular shape and increased size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV radiation can reduce the sensitivity of fungi to this compound, attributed to its photoinactivation . Furthermore, the use of this compound in various products such as detergents, textiles, and paper products can lead to its release into the environment, potentially affecting its action and stability .
Biochemical Analysis
Biochemical Properties
Fluorescent Brightener 85 has been shown to interact with sodium carbonate, which inhibits the growth of bacteria and fungi by changing their pH levels . This suggests that this compound may interact with enzymes and proteins that are sensitive to pH changes.
Cellular Effects
This compound has been shown to be effective in detecting t. rubrum, a fungus-like organism that causes athlete’s foot This suggests that it may have effects on various types of cells, particularly those infected with certain types of fungi
Molecular Mechanism
It is known to absorb ultraviolet light and re-emit most of the absorbed energy as blue-violet light . This property allows it to be used as a fluorescent marker in various applications .
Temporal Effects in Laboratory Settings
It has been used in various diagnostic applications, suggesting that it has a reasonable degree of stability .
Metabolic Pathways
It is known to interact with sodium carbonate , suggesting that it may be involved in pathways related to pH regulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescent Brightener 85 is synthesized through a multi-step process involving the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride, followed by reaction with aniline and ethanolamine. The reaction conditions typically involve:
Temperature: The reaction is carried out at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.
pH: The pH is maintained between 4 and 4.5 using sodium carbonate to ensure optimal reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves:
- Dissolving 4,4’-diaminostilbene-2,2’-disulfonic acid in water and neutralizing with sodium carbonate.
- Adding cyanuric chloride under controlled temperature and pH conditions.
- Introducing aniline and ethanolamine sequentially while maintaining the reaction conditions.
- Filtering, washing, and drying the final product to obtain the brightener in its pure form .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 85 undergoes several types of chemical reactions, including:
Oxidation: Exposure to ultraviolet light can lead to the oxidation of the compound, resulting in the formation of degradation products.
Substitution: The compound can undergo substitution reactions, particularly at the triazine rings, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Ultraviolet light and oxygen are common reagents for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Hydroxylated and deethylated derivatives are common oxidation products.
Substitution Products: Modified triazine derivatives with different substituents.
Scientific Research Applications
Fluorescent Brightener 85 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Medicine: Utilized in diagnostic assays to detect fungal infections and other medical conditions.
Comparison with Similar Compounds
Fluorescent Brightener 85 is unique among optical brighteners due to its specific chemical structure and properties. Similar compounds include:
Fluorescent Brightener 28: Another optical brightener with a different chemical structure but similar fluorescence properties.
Fluorescent Brightener 351: Known for its high stability and strong fluorescence, used in similar applications.
Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and emitting visible blue light, making it highly effective in enhancing the whiteness and brightness of materials. Its specific chemical structure allows for versatile applications across various industries .
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNALZNLAOESZ-YHPRVSEPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N12Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-73-5, 85204-51-9, 12224-06-5 | |
| Record name | C.I. 406225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085204519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 85 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q3056O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



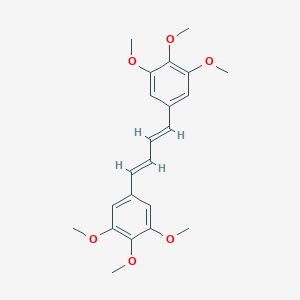
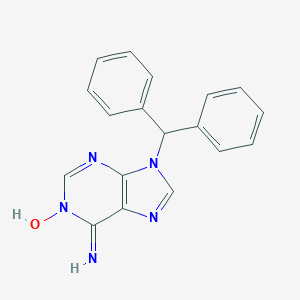
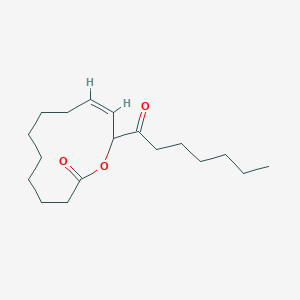


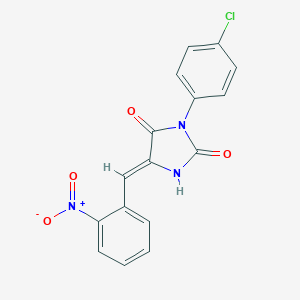
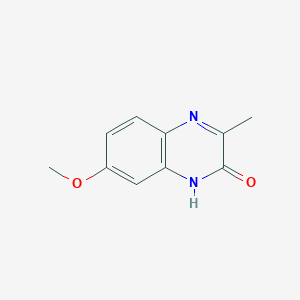
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
